N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
Description
The compound N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide features a hybrid scaffold combining a thiazole core, a 3-chlorophenyl urea moiety, and an indole-ethyl acetamide side chain. The thiazole ring is substituted at position 4 with an acetamide group linked to a 2-(1H-indol-3-yl)ethyl chain, while position 2 bears a 3-(3-chlorophenyl)ureido group.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c23-15-4-3-5-16(10-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-9-8-14-12-25-19-7-2-1-6-18(14)19/h1-7,10,12-13,25H,8-9,11H2,(H,24,29)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLAJIDOPVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives.
Thiazole Derivatives
Thiazole derivatives also have a wide range of biological activities. .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.
Chemical Structure and Properties
Chemical Formula : C₁₄H₁₈ClN₃
Molecular Weight : 267.76 g/mol
IUPAC Name : this compound
The compound features an indole moiety, known for its diverse biological properties, linked to a thiazole ring through a ureido group. The presence of the chlorophenyl group enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can preferentially suppress the growth of cancer cells such as A549 (lung cancer cells), while having less effect on non-tumor fibroblast cells .
In a comparative study, certain indole-based compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 20 µM against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it has been reported to inhibit strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .
Additionally, its activity against Mycobacterium tuberculosis has been highlighted, with certain derivatives displaying significant antibacterial effects . The structural modifications in related compounds have been shown to enhance their antimicrobial properties.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Biofilm Formation : The ability to inhibit biofilm formation in bacteria adds to its potential as an antibacterial agent.
- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins involved in bacterial resistance mechanisms, enhancing their efficacy against resistant strains .
Case Studies
A notable case study involved the synthesis and evaluation of a series of indole derivatives, including this compound. These studies reported significant cytotoxic effects against various cancer cell lines and effective antibacterial activity against MRSA and Mycobacterium tuberculosis.
Data Table
| Compound Name | Target Organism | MIC (µg/mL) | IC50 (Cancer Cell Line) |
|---|---|---|---|
| This compound | MRSA | 0.98 | 10 |
| Indole Derivative X | A549 Cells | - | 15 |
| Indole Derivative Y | Mycobacterium tuberculosis | 1.5 | - |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Based MAO Inhibitors
Compounds such as N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) () share a thiazole backbone but lack the indole and 3-chlorophenyl urea groups. These derivatives are synthesized via condensation of thiourea intermediates with 2-bromo acetophenones, yielding MAO inhibitors with IC50 values in the micromolar range.
Chlorophenyl-Ureido Thiazole Derivatives
The ethyl ester 10f (), Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate , shares the 3-chlorophenyl ureido-thiazole motif but incorporates a piperazine-acetate ester instead of the indole-ethyl acetamide. Synthesized in high yield (89.1%), its molecular weight (514.2 Da) is lower than the target compound, likely due to the absence of the indole system .
Antimicrobial Thiazole-Acetamides
highlights N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) and 107m , which exhibit broad-spectrum antimicrobial activity (MIC: 6.25–12.5 μg/mL). These compounds lack the indole-ethyl chain but share the chlorophenyl-thiazole core, suggesting that the 3-chlorophenyl group enhances microbial target binding. The target compound’s indole moiety may further modulate solubility or eukaryotic cell penetration .
Indole-Containing Derivatives
The (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () demonstrates the pharmacological relevance of indole scaffolds but lacks the thiazole-urea component.
MAO Inhibition
Compounds 4a–4c () inhibit both MAO-A and MAO-B isoforms, with activity linked to their thiazole and aromatic substituents. The target compound’s indole group—structurally similar to serotonin—may confer selectivity for MAO-A, which metabolizes neurotransmitters like serotonin .
Antimicrobial Efficacy
Chlorophenyl-thiazole derivatives (e.g., 107k , 107m ) show potent antifungal and antibacterial activity (). The target compound’s 3-chlorophenyl ureido group could enhance microbial enzyme inhibition, while the indole-ethyl chain might reduce bacterial membrane permeability compared to smaller analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
